|I opioid receptor agonist 2

Description

Significance of Mu Opioid Receptor Agonists in G Protein-Coupled Receptor Pharmacology

Mu-opioid receptor agonists are central to the study of G protein-coupled receptors, the largest family of cell surface receptors that mediate the majority of cellular responses to external stimuli. nih.gov The mu-opioid receptor, a class A GPCR, is the primary target for the most effective pain-relieving medications. nih.govacs.org Activation of the MOR by an agonist initiates a cascade of intracellular events, primarily through the coupling to inhibitory G proteins (Gαi/o). wikipedia.orgjove.com This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity, ultimately resulting in the desired analgesic effects. wikipedia.orgnih.gov

However, the signaling pathways activated by MOR agonists are not monolithic. Beyond the classical G protein pathway, MORs can also engage β-arrestin proteins. nih.gov The recruitment of β-arrestin is implicated in receptor desensitization, internalization, and the activation of distinct signaling cascades that may contribute to some of the undesirable side effects of opioid therapy. nih.govnih.gov This dual functionality has given rise to the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another. nih.govanesthesiaexperts.com The pursuit of G protein-biased MOR agonists, which would theoretically provide analgesia with reduced side effects, is a major focus in modern pharmacology. nih.govmdpi.com

Conceptualization of Mu Opioid Receptor Agonist 2 as a Contemporary Research Probe

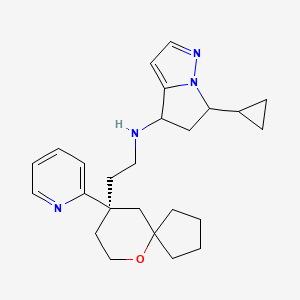

Mu Opioid Receptor Agonist 2, also identified as compound H-3, is an optically pure oxaspiro ring substituted pyrrolopyrazole derivative. medchemexpress.com It is characterized as a MOR agonist and is utilized in research pertaining to pain and related conditions. medchemexpress.com The development of such specific and novel chemical entities is crucial for their role as research probes. These tools allow for the detailed investigation of receptor structure, function, and signaling with a high degree of precision.

The unique chemical structure of Mu Opioid Receptor Agonist 2 distinguishes it from classical opioid alkaloids like morphine and synthetic opioids such as fentanyl. medchemexpress.comresearchgate.net This novelty is valuable for exploring different binding modes within the MOR and understanding how subtle variations in ligand structure can influence functional outcomes, such as biased signaling. frontiersin.orgresearchgate.net Research probes like Mu Opioid Receptor Agonist 2 are instrumental in mapping the complex landscape of GPCR pharmacology, moving beyond traditional agonists to dissect the specific contributions of different signaling pathways.

Foundational Research Trajectories and Unmet Questions in Mu Opioid Receptor Agonist 2 Biology

The primary research trajectory for a novel MOR agonist like Mu Opioid Receptor Agonist 2 involves its comprehensive in vitro and in vivo characterization. frontiersin.org Initial studies typically focus on determining its binding affinity and selectivity for the mu-opioid receptor compared to other opioid receptor subtypes (delta and kappa). nih.gov Functional assays are then employed to ascertain its efficacy as an agonist, measuring its ability to stimulate G protein signaling and, crucially, its propensity to recruit β-arrestin. nih.govresearchgate.net

A key area of investigation is the potential for biased agonism. frontiersin.orgresearchgate.net Researchers are keen to determine if Mu Opioid Receptor Agonist 2 preferentially activates the G protein pathway over the β-arrestin pathway, a characteristic that could translate to a more favorable therapeutic profile. nih.gov Comparative studies with well-characterized biased agonists like oliceridine (B1139222) and PZM21 are essential in this context. anesthesiaexperts.commdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34N4O |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

6-cyclopropyl-N-[2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-amine |

InChI |

InChI=1S/C25H34N4O/c1-4-13-27-23(5-1)24(12-16-30-25(18-24)9-2-3-10-25)11-15-26-20-17-22(19-6-7-19)29-21(20)8-14-28-29/h1,4-5,8,13-14,19-20,22,26H,2-3,6-7,9-12,15-18H2/t20?,22?,24-/m1/s1 |

InChI Key |

XTEAIYDSUHOQIW-LLAFXHEGSA-N |

Isomeric SMILES |

C1CCC2(C1)C[C@](CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |

Canonical SMILES |

C1CCC2(C1)CC(CCO2)(CCNC3CC(N4C3=CC=N4)C5CC5)C6=CC=CC=N6 |

Origin of Product |

United States |

Molecular and Structural Elucidation of Mu Opioid Receptor Agonist 2 Interaction

The µ-opioid receptor, a member of the Class A G protein-coupled receptor (GPCR) family, is the primary target for a wide range of opioids, including TRV130. nih.govresearchgate.net The concept of "ligand bias" describes the ability of a ligand to preferentially activate one intracellular signaling pathway over another. nih.gov TRV130 was developed as a G protein-biased µOR agonist, aiming to harness the analgesic effects mediated by G protein pathways while minimizing the adverse effects associated with the β-arrestin pathway. nih.govnih.govnih.gov Understanding the molecular underpinnings of this biased agonism requires a detailed look at the receptor's structure and its dynamic interaction with the ligand.

Mu Opioid Receptor Architecture and Orthosteric Ligand Binding

The fundamental architecture of the µ-opioid receptor conforms to the canonical GPCR structure, featuring seven transmembrane (TM) helices connected by alternating intracellular and extracellular loops. researchgate.netresearchgate.netyoutube.com This helical bundle forms a deep, water-filled binding pocket that is accessible from the extracellular space, where orthosteric ligands like TRV130 bind. researchgate.net The intracellular face of the receptor, particularly the intracellular loops (ICLs) and the C-terminal tail, is responsible for engaging with intracellular signaling partners such as G proteins and β-arrestins. researchgate.netnih.gov

The intracellular loops, especially ICL2 and ICL3, play a crucial role in the receptor's function. nih.govnih.gov Molecular dynamics simulations have shown that ICL2 can switch between coiled and helical states, while ICL3 is more conformationally flexible. nih.gov These loops, along with a short, membrane-parallel intracellular helix known as helix 8, form the primary interface for G protein coupling. researchgate.netnih.govnih.gov The specificity of this interaction is a key determinant of the downstream signaling cascade.

Identification and Characterization of Key Amino Acid Residues in Ligand-Receptor Interfacial Contacts

The binding of opioid agonists to the µOR is mediated by specific interactions with key amino acid residues within the orthosteric pocket. Site-directed mutagenesis and structural studies have identified several highly conserved residues crucial for ligand recognition and receptor activation. frontiersin.org A pivotal interaction for many opioid agonists is with Asp1473.32 (superscript refers to the Ballesteros-Weinstein numbering scheme for GPCRs) in TM3, which often forms a salt bridge with the protonated amine group of the ligand. nih.gov

Other critical residues that form the ligand-receptor interface include:

TM3: An asparagine at position 3.36 (Asn150 in rat µOR) has been shown to modulate the affinity of agonists. nih.gov

TM6: A tryptophan at position 6.48 (W295) and a histidine at 6.52 (H297/H299) are vital for the binding and activity of various opioids. nih.govacs.orgyoutube.com

TM7: A tyrosine at position 7.43 (Tyr326) is also involved in interacting with a broad spectrum of opioid ligands. nih.govyoutube.com

For G protein-biased agonists like TRV130, studies have revealed a preferential interaction with the TM3 side of the binding pocket, whereas classical, unbiased agonists like morphine and fentanyl engage residues on both the TM3 and TM6/7 sides of the pocket. ebi.ac.uk Molecular dynamics simulations of TRV130 binding suggest a stable pose within the orthosteric site, providing a structural hypothesis for its biased signaling. nih.gov

| Residue (Human/Mouse) | Location | Role in Ligand Interaction | Citation |

|---|---|---|---|

| Asp1473.32 | TM3 | Forms a key salt bridge with the protonated amine of many agonists. | nih.govacs.org |

| Tyr1483.33 | TM3 | Interacts with various opioid ligands. | acs.org |

| Trp2956.48 | TM6 | Crucial for binding of agonists like fentanyl; part of the TM6/7 interface. | acs.orgebi.ac.uk |

| His2996.52 | TM6 | Important for binding and receptor activation. | acs.orgyoutube.com |

| Tyr3267.43 | TM7 | Interacts with a wide range of opioid agonists and antagonists. | nih.govyoutube.com |

Conformational Landscapes of Mu Opioid Receptor Upon Agonist Binding

The binding of an agonist to the µOR is not a simple lock-and-key event but rather an induced-fit process that triggers a cascade of conformational changes, shifting the receptor from an inactive to an active state. youtube.com A hallmark of µOR activation is a significant outward movement of the intracellular end of TM6, which opens up a cavity on the cytoplasmic side to accommodate the G protein. youtube.com

Solution-state NMR studies have shown that for full G protein engagement, conformational changes in both TM5 and TM6 are necessary, and these are stabilized by the concurrent binding of both the agonist and a G protein or a mimetic nanobody. nih.govnih.gov Interestingly, in the presence of an agonist alone, more significant spectral changes are observed in ICL1 and helix 8, suggesting these regions may initiate the interaction with the G protein before the larger rearrangement of TM5 and TM6. nih.govnih.gov

Specifically for TRV130, NMR studies have revealed that its binding causes the µOR to exist in an equilibrium between closed and open conformations. frontiersin.org Notably, the open conformation induced by TRV130 features a larger intracellular cavity compared to the one induced by morphine, which may be a structural correlate of its biased signaling. frontiersin.org

Advanced Structural Biology Approaches

High-resolution structural techniques have provided unprecedented snapshots of the µOR in different functional states, offering a framework to understand the molecular details of ligand binding and receptor activation.

X-ray Crystallography of Mu Opioid Receptor in Agonist-Bound States

The first crystal structure of the µ-opioid receptor was determined bound to an antagonist. pdbj.org A significant breakthrough came with the 2.1 Å resolution crystal structure of the murine µOR in an active state, achieved by co-crystallizing it with the potent agonist BU72 and a G protein-mimetic camelid antibody fragment (nanobody). vub.ac.be

This structure revealed that the conformational changes in the binding pocket upon agonist binding were subtle. vub.ac.be It highlighted a common rearrangement in the packing of three conserved amino acids in the receptor's core that is conformationally linked to the ligand-binding pocket. vub.ac.be Furthermore, the structure identified an extensive polar network that connects the ligand-binding pocket to the cytoplasmic domains, which appears to be a conserved mechanism for signal propagation across different GPCRs. vub.ac.be

Cryo-Electron Microscopy Studies of Mu Opioid Receptor Complexes

Cryo-electron microscopy (cryo-EM) has revolutionized the study of GPCR-G protein complexes, allowing for the visualization of these dynamic assemblies. ucsf.edu Several cryo-EM structures of the human µOR in complex with its cognate G protein (Gαi) and various agonists—including the peptide DAMGO, morphine, and fentanyl—have been solved. nih.govebi.ac.uknih.gov

These structures provide crucial insights into how different agonists stabilize distinct active-state conformations. ebi.ac.uk A key finding from these studies is the differential engagement of the ligand pocket. ebi.ac.uk Structures of the µOR bound to biased agonists, including TRV130, reveal that these ligands preferentially interact with the TM3 side of the binding pocket. ebi.ac.uk In contrast, unbiased agonists like morphine and fentanyl form more extensive interactions, contacting both the TM3 and TM6/7 regions. ebi.ac.uk This differential binding mode is thought to be a primary structural determinant of G protein bias, providing a rational basis for the design of next-generation analgesics. ebi.ac.uk

| Structure | Ligand | Method | Resolution | Key Findings | Citation |

|---|---|---|---|---|---|

| Mouse µOR | Morphinan (B1239233) Antagonist | X-ray Crystallography | 2.8 Å | Revealed a large, solvent-exposed binding pocket. | pdbj.org |

| Mouse µOR-Nb39 | BU72 (Agonist) | X-ray Crystallography | 2.1 Å | Showed subtle binding pocket changes and a conserved activation core. | vub.ac.be |

| Human µOR-Gi | DAMGO (Peptide Agonist) | Cryo-EM | 3.5 Å | Detailed interactions of a peptide agonist and G-protein coupling interface. | nih.govnih.gov |

| Human µOR-Gi | Morphine / Fentanyl | Cryo-EM | N/A | Unbiased agonists interact with both TM3 and TM6/7 regions. | ebi.ac.uk |

| Human µOR-Gi | TRV130 / PZM21 | Cryo-EM | N/A | Biased agonists show preferential interaction with the TM3 side of the pocket. | ebi.ac.uk |

Computational and Theoretical Modeling of Mu Opioid Receptor Agonist 2 Interactions

Computational and theoretical modeling have become indispensable tools for dissecting the intricate interactions between agonists and the μ-opioid receptor (MOR). These in silico approaches provide atomic-level insights that complement experimental data, guiding the rational design of novel therapeutic agents. By simulating the molecular environment of the receptor, researchers can predict how compounds like Agonist 2 bind, the conformational changes they induce, and the structural basis for their pharmacological profile.

Molecular Docking Simulations for Ligand-Receptor Poses

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a receptor's binding site. For the μ-opioid receptor, docking simulations have been instrumental in elucidating the key interactions that govern agonist binding. These simulations place the agonist molecule into the three-dimensional structure of the MOR binding pocket and calculate a score based on the predicted binding affinity.

Docking studies of various morphinan agonists reveal a conserved binding mode. acs.org The protonated nitrogen atom of the agonist typically forms a crucial charge-enhanced hydrogen bond with the highly conserved aspartic acid residue, D147, in transmembrane helix 3 (TM3). acs.orgacs.org This interaction is considered a cornerstone of morphinan binding and is supported by site-directed mutagenesis studies that show its critical role. acs.org

Furthermore, the phenolic hydroxyl group found on many agonists participates in a water-mediated hydrogen bond network with a histidine residue, H297, in TM6. acs.orgacs.orgnih.gov The aromatic portion of the agonist scaffold is generally nestled within a hydrophobic pocket formed by residues such as M151 (TM3), V236 (TM5), I296 (TM6), and V300 (TM6). acs.orgacs.org The specific orientation of the ligand within this pocket can significantly influence its interaction profile and subsequent receptor activation. acs.orgnih.gov For instance, docking analyses of different N-methylmorphinan-6-ones have shown that subtle changes in the ligand's structure can alter its orientation, leading to different hydrophobic interactions and pharmacological outcomes. acs.org

| Interacting MOR Residue | Transmembrane Helix (TM) | Type of Interaction | Role in Binding |

|---|---|---|---|

| D147 | TM3 | Charge-Enhanced Hydrogen Bond | Primary anchor point for the protonated amine of the agonist. acs.orgacs.org |

| H297 | TM6 | Water-Mediated Hydrogen Bond | Interacts with the agonist's phenolic hydroxyl group via bridging water molecules. acs.orgnih.gov |

| Y326 | TM7 | Hydrogen Bond / π-π Stacking | Can form a hydrogen bond with the agonist's amine group and π-π stacking interactions. acs.orgnih.gov |

| M151 | TM3 | Hydrophobic | Contributes to the hydrophobic pocket embedding the agonist's aromatic ring. acs.orgacs.org |

| V236 | TM5 | Hydrophobic | Forms part of the hydrophobic binding cavity. acs.orgacs.org |

| W293 | TM6 | Hydrophobic/Aromatic | Stabilizes the active-state rotamer through interaction with the agonist. nih.gov |

| V300 | TM6 | Hydrophobic | Contributes to the hydrophobic pocket. acs.orgacs.org |

Microsecond-Scale Molecular Dynamics Simulations of Ligand-Bound Receptor

While molecular docking provides a static snapshot of the ligand-receptor complex, microsecond-scale molecular dynamics (MD) simulations offer a dynamic view, revealing the complex conformational dance that occurs upon agonist binding and leads to receptor activation. These computationally intensive simulations, which can model systems for up to several microseconds mdpi.comnih.gov and even into the millisecond range stanford.edu, track the movements of every atom in the ligand, receptor, and surrounding solvent environment over time.

MD simulations of the MOR bound to agonists like DAMGO and BU72 have provided profound insights. nih.govnih.gov They confirm the stability of key interactions predicted by docking, such as the salt bridge between the agonist's amine and D147. acs.orgnih.gov More importantly, they reveal that the binding pocket is not rigid. For example, upon binding, the agonist can stabilize specific rotameric states of key residues like W293 in TM6, which is linked to the global conformational changes associated with receptor activation. nih.gov Simulations also show that upon removal of the agonist, residues in the binding pocket tend to relax back toward their inactive positions, highlighting the ligand's role in maintaining the active conformation. nih.gov

These simulations have also been crucial in understanding biased agonism, where a ligand preferentially activates one signaling pathway (e.g., G-protein) over another (e.g., β-arrestin). mdpi.comnih.gov By running extensive MD simulations of the MOR bound to different agonists (such as PZM21, morphine, and fentanyl), researchers can identify subtle differences in the interaction patterns and receptor conformations they stabilize. mdpi.comnih.gov For example, simulations suggest that interactions with specific residues, including a water-mediated interaction with H297 and π-π stacking with Y326, may influence the signaling bias of a ligand. acs.org These dynamic models provide a structural basis for how different agonists can steer the receptor towards distinct functional outcomes. acs.org

| Dynamic Event / Observation | Description | Significance |

|---|---|---|

| Interaction Stability | Confirms the persistence of key interactions like the D147 salt bridge over the simulation time. acs.orgnih.gov | Validates static docking models and confirms the importance of anchor residues. |

| Receptor Conformational Changes | Observes subtle to significant movements in transmembrane helices, particularly TM6, upon agonist binding. nih.gov | Elucidates the allosteric communication between the ligand binding pocket and the intracellular G-protein coupling domain. |

| Role of Water Molecules | Reveals the dynamic nature of water-mediated hydrogen bond networks, such as the one connecting the agonist to H297. nih.gov | Highlights that solvent plays an active role in mediating and stabilizing ligand-receptor interactions. |

| Biased Signaling Pathways | Different agonists stabilize distinct receptor conformations and interaction fingerprints, correlating with G-protein or β-arrestin pathway preference. acs.orgmdpi.comnih.gov | Provides a structural hypothesis for how ligands can achieve functional selectivity, guiding the design of safer analgesics. |

| Residue Rotamer Stabilization | Shows that agonists stabilize specific side-chain orientations (rotamers) of key residues like W293, which is linked to the active state. nih.gov | Details the atomic-level mechanism by which a ligand can "lock" the receptor into an active conformation. |

De Novo Design and Virtual Screening Methodologies for Novel Agonist 2 Scaffolds

The structural and dynamic insights gained from docking and MD simulations fuel the discovery of entirely new chemical structures, or scaffolds, for MOR agonists. De novo design and virtual screening are powerful computational strategies that leverage this knowledge to identify promising new drug candidates from vast chemical libraries. nih.govrsc.org

Virtual screening involves computationally docking millions or even billions of commercially available or virtual compounds into the MOR binding site. kcl.ac.ukmdpi.com This process acts as a filter, rapidly identifying molecules that are predicted to bind favorably to the receptor. kcl.ac.uk For example, the G-protein-biased agonist PZM21 was discovered through a virtual screen of over 3 million molecules against a computational model of the MOR. mdpi.comnih.govmdpi.com This structure-based approach allows for the exploration of immense chemical diversity far beyond what is feasible with traditional high-throughput screening.

De novo design, on the other hand, is an even more creative approach where algorithms build novel molecules atom-by-atom or fragment-by-fragment directly within the receptor's binding site. nih.gov These methods, increasingly powered by artificial intelligence and generative deep-learning frameworks, can propose entirely novel chemical scaffolds that are optimized for interaction with the MOR. nih.gov The process often starts by defining a pharmacophore—a 3D arrangement of essential features (e.g., a protonated amine, a hydroxyl group, a hydrophobic region) required for binding. The algorithm then generates molecules that fit this pharmacophore and the steric and electronic constraints of the binding pocket. These methodologies, including scaffold hopping, aim to discover ligands with novel chemical structures compared to existing ones, potentially leading to improved pharmacological properties. nih.govkcl.ac.uk

| Methodology | Process | Key Advantage | Example Application |

|---|---|---|---|

| Virtual Screening | Docking of large chemical libraries (106-109 compounds) against the MOR structure and ranking them based on predicted binding affinity. mdpi.com | Rapidly filters vast chemical space to find novel hits from existing compound collections. kcl.ac.uk | Identification of the biased agonist PZM21 from a library of 3 million compounds. mdpi.commdpi.com |

| Pharmacophore-Based Screening | Uses a 3D model of essential ligand features to search databases for molecules matching the required spatial arrangement. nih.gov | Efficiently identifies diverse molecules that possess the key features for receptor interaction. | Filtering small molecules to identify potential biased MOR agonists. nih.gov |

| Scaffold Hopping | A computational technique to identify molecules with different core structures (scaffolds) but similar 3D shapes and properties to a known active ligand. nih.govkcl.ac.uk | Discovers compounds with novel intellectual property and potentially different side-effect profiles. rsc.org | Generating virtual fentanyl-like structures to explore new chemical space. kcl.ac.uk |

| De Novo Design (AI-driven) | Generative algorithms build novel molecules directly within the binding site based on learned chemical rules and receptor interactions. nih.gov | Creates entirely new chemical entities not present in any database, optimized for the target. nih.gov | Design of novel κ-opioid receptor antagonists, a methodology applicable to the MOR. nih.gov |

Intracellular Signal Transduction Mechanisms Elicited by Mu Opioid Receptor Agonist 2

G Protein-Dependent Signaling Cascades

Activation of the MOR by an agonist triggers its coupling to inhibitory heterotrimeric G proteins of the Gαi/o family, leading to a series of downstream effects that generally result in neuronal inhibition. nih.govnih.govpnas.orgfrontiersin.orgpsu.edufrontiersin.orgfrontiersin.org

The mu-opioid receptor is a classic seven-transmembrane G protein-coupled receptor (GPCR). nih.govnih.govfrontiersin.org In its inactive state, the receptor is associated with a heterotrimeric G protein complex consisting of Gα, Gβ, and Gγ subunits, with the Gαi/o subunit being bound to guanosine (B1672433) diphosphate (B83284) (GDP). frontiersin.orgnih.gov The binding of an agonist induces a conformational change in the receptor, which acts as a guanine (B1146940) nucleotide exchange factor (GEF). nih.gov This promotes the release of GDP from the Gαi/o subunit and the binding of guanosine triphosphate (GTP). nih.govfrontiersin.orgnih.gov

The GTP-bound Gαi/o subunit then dissociates from both the receptor and the Gβγ dimer. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.net These two components, the Gαi/o-GTP monomer and the Gβγ complex, are the primary effectors of the G protein signaling cascade, free to interact with and modulate the activity of various intracellular targets. nih.govnih.govresearchgate.net The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP to GDP, leading to the reassociation of the Gα and Gβγ subunits and their recoupling to the receptor. nih.gov This process can be accelerated by Regulator of G protein Signaling (RGS) proteins. nih.govfrontiersin.org

Table 1: Key Proteins in Gαi/o-Mediated Signaling by Mu-Opioid Receptor Agonist 2

| Protein/Component | Role in Signaling Pathway |

|---|---|

| Mu-Opioid Receptor (MOR) | Binds agonist, undergoes conformational change, and activates the Gi/o protein. nih.gov |

| Heterotrimeric Gi/o Protein | Transduces the signal from the activated receptor to intracellular effectors. nih.govpnas.org |

| Gαi/o Subunit | When bound to GTP, it dissociates and inhibits adenylyl cyclase. researchgate.netresearchgate.net |

| Gβγ Subunit Complex | Dissociates and directly activates GIRK channels and inhibits voltage-gated calcium channels. frontiersin.orgresearchgate.netnih.gov |

| Adenylyl Cyclase (AC) | Enzyme inhibited by Gαi/o-GTP, leading to decreased cAMP production. frontiersin.orgpnas.org |

| GIRK Channels | Activated by the Gβγ subunit, causing potassium efflux and neuronal hyperpolarization. frontiersin.orgnih.gov |

| Voltage-Gated Ca2+ Channels | Inhibited by the Gβγ subunit, reducing neurotransmitter release. nih.govfrontiersin.org |

| RGS Proteins | Accelerate GTP hydrolysis on the Gα subunit, terminating the signal. nih.govfrontiersin.org |

One of the canonical signaling pathways for activated MORs involves the inhibition of adenylyl cyclase (AC). frontiersin.orgnih.gov The dissociated, active Gαi/o-GTP subunit directly interacts with and inhibits the activity of this enzyme. frontiersin.orgresearchgate.netresearchgate.net The primary function of adenylyl cyclase is to catalyze the conversion of ATP into the second messenger cyclic AMP (cAMP). frontiersin.orgresearchgate.netnih.gov

Consequently, MOR activation leads to a rapid decrease in intracellular cAMP levels. frontiersin.orgnih.gov This reduction in cAMP subsequently decreases the activity of cAMP-dependent protein kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets to regulate neuronal function. frontiersin.org Research indicates that specific isoforms of adenylyl cyclase, such as AC5, are critical mediators of mu-opioid receptor signaling in certain brain regions like the striatum. pnas.org Studies using agonists in cell lines have demonstrated significant inhibition of forskolin- or prostaglandin (B15479496) E1-stimulated cAMP accumulation. nih.gov

The dissociated Gβγ subunit complex plays a crucial role in modulating ion channel activity. nih.govnih.gov It directly binds to G protein-gated inwardly rectifying potassium (GIRK) channels, also known as Kir3 channels. frontiersin.orgnih.govnih.govnih.gov This binding event activates the channel, causing an increase in potassium ion (K+) efflux, which drives the neuronal membrane potential towards the equilibrium potential for potassium. nih.govyoutube.comyoutube.com

This outward flow of positive charge results in a hyperpolarization of the postsynaptic neuron's membrane. nih.govnih.govyoutube.com The hyperpolarized state increases the threshold required to trigger an action potential, thus exerting a powerful inhibitory effect on neuronal excitability. nih.gov The activation of GIRK channels is a fundamental mechanism by which MOR agonists suppress neuronal activity. frontiersin.orgnih.gov

In addition to activating potassium channels, the Gβγ subunit also inhibits presynaptic voltage-gated calcium channels (VGCCs). frontiersin.orgresearchgate.netnih.govfrontiersin.orgyoutube.com The primary targets for this inhibition are N-type (Cav2.2) calcium channels, although P/Q-type and R-type (Cav2.3) channels can also be affected. frontiersin.orgnih.govfrontiersin.orgnih.gov

This inhibition curtails the influx of calcium ions (Ca2+) into the presynaptic terminal that normally occurs upon the arrival of an action potential. youtube.comyoutube.comyoutube.com Because this calcium influx is the critical trigger for the fusion of neurotransmitter-containing vesicles with the presynaptic membrane, its reduction leads to decreased release of excitatory neurotransmitters like glutamate (B1630785) and substance P into the synaptic cleft. nih.govyoutube.comyoutube.com This presynaptic inhibition effectively dampens the transmission of pain signals between neurons. The modulation of N-type channels is typically voltage-dependent, whereas R-type channel inhibition can be voltage-independent. nih.govnih.gov

The signaling cascades initiated by MOR activation are not uniformly distributed within the cell but are organized with precise spatial and temporal control. nih.gov The subcellular location of the receptor can dictate the specific signaling outcomes. nih.gov Research has shown that different agonists can induce distinct spatiotemporal signaling profiles, which are governed by unique protein interaction networks. nih.gov

For example, the agonist morphine has been observed to confine the MOR to specific membrane domains through interactions with desmosomal proteins, leading to a sustained, localized activation of cytosolic signaling molecules like ERK. nih.gov In contrast, the agonist DAMGO allows for receptor diffusion, resulting in a more transient activation of nuclear ERK. nih.gov The development of optogenetic tools, such as light-sensitive opioid receptors (opto-MOR), further underscores the importance of this regulation, as it allows for precise, user-defined control of Gi signaling in specific brain circuits and at specific times. nih.gov

β-Arrestin-Mediated Signaling Pathways

Beyond the classical G protein pathway, agonist binding to the MOR can also initiate a distinct signaling cascade mediated by β-arrestin proteins. nih.govfrontiersin.organesthesiaexperts.com Following agonist binding, the MOR is often phosphorylated on serine and threonine residues in its intracellular loops and C-terminal tail by G protein-coupled receptor kinases (GRKs). nih.govpsu.edunih.govnih.gov

This phosphorylation event creates a high-affinity binding site for β-arrestin-1 and β-arrestin-2. nih.gov The binding of β-arrestin to the receptor has two major consequences. First, it sterically blocks the receptor from further coupling to G proteins, a process known as desensitization, which terminates the G protein-mediated signal. nih.gov Second, β-arrestin acts as a scaffold protein, recruiting a host of other signaling molecules to initiate a "second wave" of G protein-independent signaling. researchgate.netiasp-pain.org This can include the activation of mitogen-activated protein kinase (MAPK) cascades, such as the ERK pathway. nih.govresearchgate.netdrgpcr.com Furthermore, β-arrestin recruitment is a key step in the process of receptor internalization via clathrin-coated pits, which removes the receptor from the cell surface. researchgate.netdrgpcr.comresearchgate.net

Crucially, different agonists can exhibit "biased agonism," meaning they preferentially activate either the G protein or the β-arrestin pathway. anesthesiaexperts.comnih.goviasp-pain.orgyoutube.com For instance, DAMGO is known to be a robust recruiter of β-arrestin, leading to significant receptor internalization, whereas morphine is considered a poor β-arrestin recruiter. nih.govnih.gov

Table 2: Comparison of Signaling Effects of Prototypical Mu-Opioid Receptor Agonists

| Agonist | G Protein Activation | Adenylyl Cyclase Inhibition | GIRK Channel Activation | β-Arrestin Recruitment | Receptor Internalization |

|---|---|---|---|---|---|

| Morphine | Full/Partial Agonist nih.gov | Strong nih.gov | Yes nih.gov | Weak nih.govnih.gov | Low nih.govnih.gov |

| DAMGO | Full Agonist nih.gov | Strong pnas.org | Strong nih.govnih.gov | Strong nih.govnih.gov | High nih.govnih.gov |

| Fentanyl | Full Agonist psu.edu | Strong | Yes nih.gov | Moderate/Strong | Moderate/High psu.edu |

| Herkinorin | Full Agonist youtube.com | Yes | Yes | Very Weak/None nih.govyoutube.com | Low nih.gov |

Recruitment of β-Arrestin 2 to the Activated Receptor

The recruitment of β-arrestin 2 to the MOR is a critical step that mediates receptor desensitization, internalization, and the initiation of certain signaling cascades, which have been linked to some of the adverse effects of opioids. nih.govoup.com Traditional agonists like morphine and the endogenous peptide DAMGO effectively promote the recruitment of β-arrestin 2. nih.govpnas.org In contrast, a G protein-biased agonist, exemplified here by "Mu Opioid Receptor Agonist 2" (with Oliceridine (B1139222) as a practical example), is characterized by its significantly reduced ability to recruit β-arrestin 2. nih.govdrugbank.comresearchgate.net

Molecular dynamics simulations reveal that for non-biased agonists, β-arrestin 2 binds to the phosphorylated MOR by forming strong interactions with intracellular loop 2 (ICL2) and the cytoplasmic portions of transmembrane helices (TM) 3 and 6. nih.goviasp-pain.org Strikingly, the G protein (Gi) also forms strong bonds with these same regions, suggesting a competitive binding landscape. nih.govpnas.orgiasp-pain.org G protein-biased agonists like Oliceridine, however, induce a distinct receptor conformation. Oliceridine tends to bind more towards the extracellular portions of TM2 and TM3, which causes a repositioning of TM6 in the cytoplasmic region. nih.goviasp-pain.org This altered conformation hinders the ability of β-arrestin 2 to form its critical polar anchor points, thereby dramatically reducing its binding affinity for the receptor. nih.govpnas.orgiasp-pain.org

Role of G Protein-Coupled Receptor Kinases (GRKs) in Receptor Phosphorylation and β-Arrestin Recruitment

The recruitment of β-arrestin is contingent upon the phosphorylation of the MOR's intracellular domains, a process primarily mediated by G protein-coupled receptor kinases (GRKs). nih.govnih.gov Different agonists induce distinct patterns of receptor phosphorylation, creating a "phosphorylation barcode" that is decoded by downstream effectors like β-arrestins. nih.gov

Agonists are distinguished by how strongly they promote the recruitment of GRKs to the receptor. nih.gov High-efficacy agonists such as DAMGO and fentanyl induce robust, multi-site phosphorylation of the MOR's C-terminal tail, a process that specifically requires GRK2 and GRK3. d-nb.infofrontiersin.org This extensive phosphorylation creates a high-affinity binding site for β-arrestin, leading to its recruitment and subsequent receptor internalization. nih.govd-nb.info

In contrast, agonists like morphine are poor inducers of MOR phosphorylation and, consequently, weak recruiters of β-arrestin. nih.govpnas.org However, if GRK2 levels are experimentally increased, morphine can gain the ability to promote receptor phosphorylation and β-arrestin translocation. nih.govpnas.org This highlights that the specific GRK expression levels within a cell are a critical determinant of an agonist's signaling outcome. nih.gov G protein-biased agonists, by their nature, are thought to induce a receptor conformation that is a poor substrate for GRKs, thus limiting the phosphorylation necessary for strong β-arrestin 2 binding. nih.gov The N-terminal domain of GRK2/3 has been identified as a key sensor that discriminates between agonist-induced receptor conformations, playing a crucial role in this process of functional selectivity. nih.gov

Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades (e.g., ERK1/2, p38 MAPK)

Activation of the MOR can also trigger mitogen-activated protein kinase (MAPK) signaling cascades, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK. nih.gov This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

Studies have shown that MOR agonists like DAMGO can stimulate a rapid and transient activation of ERK1/2. nih.govnih.gov This activation can be part of a feedback loop, as the MAPK cascade itself may trigger events leading to the phosphorylation and desensitization of the MOR. nih.gov Interestingly, morphine can also trigger MAPK activation without inducing significant receptor internalization, indicating that internalization is not a prerequisite for this signaling pathway. nih.gov The signaling pathways leading to ERK activation are complex and can differ between agonists. For example, in astrocytes, DAMGO-induced ERK activation involves calmodulin and protein kinase C epsilon (PKCε), whereas kappa-opioid agonists utilize a different pathway involving PI3K and PKCζ. nih.gov The role of β-arrestin in MAPK activation is multifaceted; while it can scaffold signaling components to initiate MAPK cascades, G protein-biased agonists that weakly recruit β-arrestin can still activate ERK, suggesting a primary G protein-mediated mechanism.

Functional Selectivity and Biased Agonism of Mu Opioid Receptor Agonist 2

Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. nih.gov For "Mu Opioid Receptor Agonist 2," this manifests as a bias towards G protein signaling and away from β-arrestin 2 recruitment. nih.govuthscsa.edu

Quantitative Methodologies for Ligand Bias Factor Determination

Quantifying the degree of bias is essential for drug development. Several methodologies have been developed to determine a ligand's bias factor. These methods require measuring agonist activity in at least two different signaling assays (e.g., a G protein activation assay and a β-arrestin recruitment assay) across a range of concentrations. nih.govnih.gov

One common approach is the Black and Leff operational model . nih.govnih.govbasicmedicalkey.com This model analyzes entire concentration-response curves to derive two key parameters for each agonist in each pathway: affinity (KA) and efficacy (τ). nih.govroyalsocietypublishing.org The ratio of these two, expressed as log(τ/KA), provides a measure of the agonist's operational efficacy. nih.govresearchgate.net By comparing the Δlog(τ/KA) of a test ligand to a reference ligand across two pathways, a bias factor can be calculated that is theoretically independent of the specific cellular system used. nih.gov

Other methods include:

Equiactive Comparison: This method compares the concentrations of two ligands required to produce the same level of response in two different assays. nih.gov

Equimolar Comparison: This involves plotting the response in one pathway against the response in another pathway at the same ligand concentrations. nih.gov

Bias Plots: These are qualitative graphical representations where the trajectory of a test ligand is compared to that of a reference ligand. nih.gov

These quantitative tools allow for the systematic comparison and ranking of compounds based on their signaling bias. nih.govresearchgate.net

Table 1: Example Data for Bias Calculation This interactive table shows hypothetical data for a reference agonist (DAMGO) and a biased agonist ("Agonist 2") in two different assays. The EC50 represents the concentration at which half the maximal response is achieved, and Emax is the maximum response. A higher EC50 for β-arrestin recruitment relative to G-protein activation, coupled with a lower Emax, is characteristic of a G-protein biased agonist.

| Agonist | Assay | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |

| DAMGO | G-Protein Activation | 5 | 100 |

| DAMGO | β-Arrestin 2 Recruitment | 10 | 100 |

| Agonist 2 | G-Protein Activation | 8 | 95 |

| Agonist 2 | β-Arrestin 2 Recruitment | 250 | 20 |

Molecular Mechanisms Underlying Differential G Protein vs. β-Arrestin Pathway Activation

The molecular basis for biased agonism lies in the ability of different ligands to stabilize distinct conformations of the receptor. nih.goviasp-pain.org As previously discussed, the binding pose of a biased agonist like Oliceridine ("Agonist 2") is subtly different from that of a balanced agonist like morphine or DAMGO. nih.govpnas.org

Key findings from molecular dynamics simulations and structural studies indicate:

Differential Binding Pockets: Biased agonists may engage with residues in the orthosteric binding pocket differently than balanced agonists. Oliceridine's stronger interaction with TM2 and TM3 repositions TM6, disrupting the β-arrestin binding interface without compromising the G protein coupling site. nih.goviasp-pain.org

Receptor Conformational Dynamics: A ligand does not simply switch a receptor "on" but rather selects from an ensemble of possible active conformations. G protein-biased agonists preferentially stabilize a receptor conformation that is competent for G protein coupling but is a poor substrate for the GRK-mediated phosphorylation required for high-affinity β-arrestin binding. nih.govnih.gov

Competitive Binding: The G protein and β-arrestin share overlapping binding sites on the receptor's intracellular face, particularly involving ICL2 and TM6. nih.govpnas.org A conformation that favors G protein binding may sterically or allosterically hinder β-arrestin binding, and vice versa.

Design Principles for Biased Mu Opioid Receptor Agonist 2 Analogs

The growing understanding of the structural basis of biased agonism has informed rational drug design principles aimed at creating new, safer opioid analgesics. nih.govacs.orgfigshare.com

Key strategies include:

Structure-Based Drug Design: Utilizing the high-resolution crystal and cryo-EM structures of the MOR in complex with various ligands (including biased agonists like PZM21 and Oliceridine), computational methods like molecular docking and virtual screening can be employed. nih.govacs.orgacs.org These approaches aim to identify novel scaffolds that fit into the binding pocket in a way that promotes a G protein-biased conformation. acs.orgyoutube.com

Targeting Specific Sub-pockets: Evidence suggests that targeting an extended pocket formed by TM2, TM3, and extracellular loop 1 (ECL1) can promote G protein-biased signaling. acs.org

Scaffold Hopping and Analogue Derivatization: Starting from known biased agonists (e.g., from natural products like mitragynine (B136389) or synthetic compounds like Oliceridine), medicinal chemists can create analogues to explore the structure-activity relationship (SAR) for bias. nih.govrsc.org This involves modifying functional groups to fine-tune interactions with key receptor residues and steer signaling away from the β-arrestin pathway. chemrxiv.orgchemrxiv.org For example, modifying the C-terminus of certain peptide agonists has been shown to reduce β-arrestin recruitment while maintaining G protein potency. rsc.orgchemrxiv.org

The ultimate goal is to develop ligands that are partial agonists at the β-arrestin pathway while retaining high efficacy for G protein activation, thereby achieving a wider therapeutic window. acs.org

Cellular and Subcellular Regulation of Mu Opioid Receptor Agonist 2 Action

Receptor Desensitization Processes

Receptor desensitization is a critical negative feedback mechanism that protects cells from overstimulation. For the mu-opioid receptor, this process is initiated upon agonist binding and involves a series of molecular events that lead to the uncoupling of the receptor from its intracellular signaling partners.

Role of Receptor Phosphorylation State

Phosphorylation of the mu-opioid receptor is a key molecular switch that governs its desensitization. nih.govnih.gov This process is primarily mediated by G protein-coupled receptor kinases (GRKs) and, in some contexts, protein kinase C (PKC). nih.govnih.govnih.gov Following agonist binding, GRKs are recruited to the activated receptor, where they phosphorylate specific serine and threonine residues on the receptor's intracellular C-terminal tail. nih.gov

Research using phosphosite-specific antibodies has provided detailed insights into this process. It has been shown that different agonists can promote distinct patterns of MOR phosphorylation. nih.gov For example, the full agonist DAMGO stimulates the phosphorylation of both threonine 370 (Thr370) and serine 375 (Ser375). nih.gov In contrast, morphine only promotes the phosphorylation of Ser375, failing to stimulate phosphorylation at Thr370. nih.gov This differential phosphorylation pattern is intimately linked to the agonist's ability to induce receptor internalization, with the phosphorylation of both sites by DAMGO correlating with its strong internalization profile. nih.gov

Serine 375 appears to be the primary site for agonist-dependent phosphorylation, occurring at a faster rate than Thr370 phosphorylation in the presence of DAMGO. nih.gov Interestingly, Serine 363 (Ser363) can be constitutively phosphorylated in the absence of an agonist. nih.gov Furthermore, PKC activation can lead to the phosphorylation of Thr370, but not Ser375, indicating a pathway for heterologous desensitization. nih.gov The removal of the agonist is a critical prerequisite for the dephosphorylation of Thr370 and Ser375, a process that can occur at or near the plasma membrane and is independent of receptor endocytosis. nih.gov

Receptor Internalization and Intracellular Trafficking

Following desensitization, many G protein-coupled receptors, including the MOR, are removed from the cell surface via endocytosis. This process not only serves to terminate signaling from the plasma membrane but also initiates a complex journey for the receptor within the cell, determining its ultimate fate: degradation or recycling back to the cell surface.

Clathrin-Mediated Endocytosis Mechanisms

The primary pathway for the internalization of the mu-opioid receptor is clathrin-mediated endocytosis (CME). nih.govnih.govmolbiolcell.org This well-established mechanism involves the recruitment of receptors into specialized regions of the plasma membrane called clathrin-coated pits. molbiolcell.orgnih.gov Upon agonist binding, particularly by potent agonists like DAMGO, MORs are targeted to these pits. nih.gov The process is facilitated by the binding of β-arrestins to the phosphorylated receptor, which act as adaptor proteins linking the receptor to the clathrin machinery. nih.gov

The pits then invaginate and pinch off from the plasma membrane to form clathrin-coated vesicles, carrying the receptor into the cell's interior. nih.gov While it was once debated whether different types of cargo are segregated into specialized pits, evidence suggests that ligand-activated MORs can be internalized in the same vesicles as constitutively recycling proteins like the transferrin receptor (TfR). molbiolcell.org The presence of an activated MOR can, however, extend the maturation time of the clathrin-coated structure. molbiolcell.org Inhibitors of clathrin-mediated endocytosis, such as Pitstop2, have been shown to block the internalization of opioid receptors. nih.gov

Rab-Dependent Vesicular Sorting Pathways (e.g., Rab4, Rab5, Rab11)

Once internalized into early endosomes, the fate of the mu-opioid receptor is determined by a sophisticated sorting system orchestrated by small GTPases of the Rab family. These proteins act as molecular switches that direct vesicular traffic within the cell.

The recycling of MORs back to the plasma membrane is dependent on Rab4 and Rab11. nih.gov Rab4 is typically associated with rapid recycling from early endosomes, while Rab11 governs trafficking through a slower recycling pathway via recycling endosomes. nih.gov Studies on the related kappa opioid receptor (KOR) have shown that different agonists can direct the receptor to distinct endosomal compartments. For instance, Dynorphin A tends to sort KOR to Rab7-positive late endosomes, which are destined for degradation, whereas Dynorphin B preferentially sorts the receptor to Rab11-positive recycling endosomes. nih.gov This suggests that ligand-specific conformations can influence interactions with trafficking machinery, thereby dictating the post-endocytic fate of the receptor. nih.gov

Receptor Recycling Dynamics and Functional Recovery

The recycling of mu-opioid receptors from intracellular compartments back to the cell surface is a dynamic and regulated process essential for the resensitization of cellular responsiveness to agonists. nih.govnih.gov The rate of MOR recycling can be acutely modulated by the continued presence of an agonist. nih.govnih.gov In fact, agonist stimulation has been shown to increase the rate of MOR recycling, a process that requires G protein signaling and subsequent activation of Protein Kinase C (PKC). nih.gov

This regulatory feedback loop involves the phosphorylation of the receptor itself. nih.gov Specifically, phosphorylation of serine 363 on the C-terminal tail of the MOR is both necessary and sufficient for the agonist-mediated increase in recycling. nih.gov This mechanism effectively increases the number of available surface receptors during acute agonist exposure, which may serve to counteract the development of tolerance. nih.gov The recovery of receptor function, or resensitization, is tightly linked to this recycling process. nih.gov Following agonist-induced desensitization and internalization, the return of functional receptors to the plasma membrane restores the cell's ability to respond to subsequent agonist challenges. nih.gov

Table 2: Key Proteins in MOR Trafficking and Their Functions

| Protein/Family | Role in MOR Trafficking | Key Findings | Citations |

|---|---|---|---|

| G protein-coupled receptor kinases (GRKs) | Receptor Phosphorylation | Mediate agonist-induced phosphorylation of the MOR C-terminal tail, initiating desensitization. | nih.gov |

| β-Arrestins | Adaptor Proteins | Bind to phosphorylated MORs, uncoupling them from G proteins and targeting them for clathrin-mediated endocytosis. | nih.gov |

| Clathrin | Endocytosis | Forms the coat of the vesicles that internalize MORs from the plasma membrane. | nih.govmolbiolcell.org |

| Rab4 GTPase | Vesicular Sorting | Involved in the rapid recycling of MORs from early endosomes back to the cell surface. | nih.gov |

| Rab11 GTPase | Vesicular Sorting | Mediates the slower recycling of MORs through recycling endosomes. | nih.gov |

| Protein Kinase C (PKC) | Regulation of Recycling | Activation of PKC increases the rate of MOR recycling. | nih.govnih.gov |

Compound and Protein Glossary

| Name | Type |

| DAMGO ([D-Ala2, N-Me-Phe4, Gly5-ol]-enkephalin) | Mu-Opioid Receptor Agonist |

| Morphine | Mu-Opioid Receptor Agonist |

| [Met]5enkephalin | Mu-Opioid Receptor Agonist |

| Oxycodone | Mu-Opioid Receptor Agonist |

| Etorphine | Mu-Opioid Receptor Agonist |

| Fentanyl | Mu-Opioid Receptor Agonist |

| Dynorphin A | Opioid Peptide Agonist |

| Dynorphin B | Opioid Peptide Agonist |

| Pitstop2 | Clathrin-Mediated Endocytosis Inhibitor |

| G protein-coupled receptor kinases (GRKs) | Protein Kinase Family |

| Protein Kinase C (PKC) | Protein Kinase Family |

| β-Arrestins | Protein Family |

| Clathrin | Protein |

| Rab4 | GTPase |

| Rab5 | GTPase |

| Rab7 | GTPase |

| Rab11 | GTPase |

| Transferrin Receptor (TfR) | Protein |

| Kappa Opioid Receptor (KOR) | Receptor |

Plasma Membrane Organization and Receptor Dynamics

The spatial and temporal organization of MORs on the cell surface is a critical determinant of their functional outcomes. Agonist-induced conformational changes in the receptor not only initiate intracellular signaling cascades but also alter the receptor's interaction with its membrane environment. These dynamic rearrangements can influence the magnitude and duration of signaling, as well as the engagement of regulatory proteins.

The binding of an agonist to the mu-opioid receptor can induce significant changes in the receptor's movement within the plasma membrane. These alterations in lateral mobility and diffusion are not uniform across all agonists and reflect the unique conformational states stabilized by each ligand. Studies utilizing advanced microscopy techniques such as fluorescence recovery after photobleaching (FRAP) have provided detailed insights into these ligand-specific effects.

Research conducted on HEK293 cells stably expressing a functional yellow fluorescent protein (YFP)-tagged mu-opioid receptor (MOR-YFP) has revealed that different agonists have distinct effects on receptor mobility. researchgate.netnih.gov For instance, the full agonist DAMGO has been shown to increase the lateral mobility of the receptor. researchgate.netnih.gov In contrast, the endogenous peptide Endomorphin-2 has been observed to decrease the lateral mobility of MOR-YFP. researchgate.netnih.gov The prototypical agonist, morphine, also tends to increase receptor mobility, although to a lesser extent than DAMGO. researchgate.netnih.gov

These agonist-specific changes in receptor diffusion are dependent on several factors, including the integrity of membrane cholesterol and the coupling of the receptor to G proteins and β-arrestins. researchgate.netnih.govnih.gov The effect of Endomorphin-2 on reducing MOR movement is diminished by treatment with pertussis toxin, indicating a dependence on G protein coupling. nih.gov Furthermore, the knockdown of β-arrestins has been shown to increase the basal lateral mobility of the MOR and reduce the ability of Endomorphin-2 to slow down the receptor's diffusion kinetics. nih.gov This suggests a complex interplay between the agonist-bound receptor, its associated signaling proteins, and the membrane environment in dictating its dynamic behavior.

| Agonist | Effect on Lateral Mobility | Key Findings | Citations |

|---|---|---|---|

| Endomorphin-2 | Decreased | The decrease in mobility is dependent on G protein coupling and is modulated by β-arrestins. | researchgate.netnih.govnih.gov |

| DAMGO | Increased | The increase in mobility is influenced by membrane cholesterol content and G protein coupling. | researchgate.netnih.gov |

| Morphine | Slightly Increased | The effect on mobility is strongly enhanced by cholesterol depletion. | researchgate.netnih.gov |

In addition to altering lateral mobility, agonist binding can promote the clustering of mu-opioid receptors and their localization into specific plasma membrane microdomains, such as cholesterol-rich lipid rafts. This spatial reorganization is a crucial step in the regulation of receptor signaling and trafficking, including desensitization and internalization.

The differential effects of agonists on receptor mobility are closely linked to their ability to influence receptor localization within these microdomains. For example, the ability of Endomorphin-2 to decrease MOR mobility is significantly impacted by the depletion of membrane cholesterol, suggesting that its effects are dependent on the integrity of these specialized membrane regions. nih.gov This indicates that Endomorphin-2 may promote the confinement of the receptor within certain microdomains that restrict its movement.

While direct visualization of Endomorphin-2-induced receptor clustering is a subject of ongoing research, the process is generally understood to be a prerequisite for receptor internalization via clathrin-coated pits. Studies with other MOR agonists have shown that upon prolonged stimulation, receptors cluster and are targeted for endocytosis. nih.gov Given that Endomorphin-2 is a potent inducer of receptor internalization, it is highly probable that it also promotes the clustering of MORs into endocytic domains. nih.govnih.gov The interaction with β-arrestins, which is robustly promoted by Endomorphin-2, is a key driver of this process, as β-arrestins act as adaptors that link the receptor to the clathrin machinery. nih.gov

The localization of MORs within specific microdomains can also influence their signaling efficacy. The observation that cholesterol depletion enhances the efficacy of some agonists while reducing that of others, including Endomorphin-2, underscores the importance of membrane organization in shaping the functional response to different ligands. nih.gov

| Agonist | Influence on Clustering/Microdomain Localization | Associated Cellular Processes | Citations |

|---|---|---|---|

| Endomorphin-2 | Promotes localization in cholesterol-dependent microdomains, likely leading to receptor clustering. | Receptor internalization, β-arrestin recruitment, desensitization. | nih.govnih.govnih.gov |

| DAMGO | Induces receptor clustering and translocation within the plasma membrane. | Receptor internalization via clathrin-coated pits. | nih.gov |

| Morphine | Causes a more restricted distribution within the plasma membrane, with less pronounced clustering and internalization compared to DAMGO. | Sustained cytosolic signaling, limited receptor internalization. | nih.gov |

Structure Activity Relationship Sar Studies of Mu Opioid Receptor Agonist 2 Analogs

Rational Design and Synthesis of Mu Opioid Receptor Agonist 2 Derivatives

The rational design of EM-2 analogs aims to enhance their therapeutic properties, such as stability, bioavailability, and functional selectivity, by systematically modifying their amino acid sequence (Tyr-Pro-Phe-Phe-NH2). nih.govnih.gov Key strategies involve substitutions at positions 1, 2, and 3 of the peptide chain.

A common modification is the substitution of the N-terminal tyrosine (Tyr¹) with 2',6'-dimethyltyrosine (Dmt). frontiersin.org The introduction of the two methyl groups on the aromatic ring of Dmt is intended to enhance lipophilicity, potentially improving the peptide's ability to cross biological membranes, and to provide additional interactions with the receptor's binding pocket. frontiersin.org

Modifications at the second position, proline (Pro²), have been explored to introduce conformational constraints and improve metabolic stability. nih.govnih.gov The native proline residue can be replaced with constrained amino acids such as (S)-azetidine-2-carboxylic acid (Aze), 3,4-didehydro-(S)-proline (Δ³Pro), and various alicyclic β-amino acids. nih.govnih.gov For instance, the introduction of Δ³Pro creates a more planar and less flexible ring structure compared to proline. nih.gov The synthesis of these analogs is typically achieved through solid-phase peptide synthesis techniques. nih.gov

The phenylalanine residue at the third position (Phe³) is another critical site for modification. Alkylated and fluorinated phenylalanine derivatives have been incorporated to probe the steric and electronic requirements of the receptor's binding pocket. nih.govnih.gov For example, analogs with 4-fluorophenylalanine (4-F-Phe), 2,4-difluorophenylalanine (2,4-F-Phe), or 4-trifluoromethylphenylalanine (4-CF₃-Phe) have been synthesized to explore the impact of fluorination on receptor interaction. nih.gov

Furthermore, the design of G protein-biased μOR agonists has been a major focus, with compounds like PZM21 and Oliceridine (B1139222) (TRV130) serving as templates. nih.govresearchgate.net The synthesis of analogs of these non-peptide scaffolds involves multi-step chemical syntheses to modify specific moieties, such as the thiophene (B33073) ring in PZM21, to enhance G protein signaling while minimizing β-arrestin recruitment. nih.govcancer.gov

Elucidation of Structural Determinants for Receptor Affinity and Efficacy

SAR studies have revealed key structural features that govern the affinity and efficacy of EM-2 analogs at the μOR.

Position 1 Modifications: The substitution of Tyr¹ with Dmt generally leads to a significant increase in μOR affinity and potency. nih.govfrontiersin.org This enhancement is attributed to the additional hydrophobic interactions of the dimethyl groups with the receptor binding site. frontiersin.org However, in some contexts, this substitution can also decrease efficacy (Emax). nih.gov

Position 2 Modifications: The nature of the amino acid at position 2 profoundly influences receptor affinity. Constrained cyclic amino acids appear to be favorable. For example, analogs containing Aze at this position exhibit high affinity and bioactivity. nih.gov In contrast, the introduction of a more rigid, acyclic residue like didehydro-alanine (ΔAla) results in only modest affinity and bioactivity, suggesting that a cyclic structure at this position is crucial for efficient receptor interaction. nih.gov Modifications with alicyclic β-amino acids have shown varied results depending on their stereochemistry, with some analogs retaining high μOR affinity. nih.gov

Position 3 Modifications: Modifications at the Phe³ position have a significant impact on receptor affinity and selectivity. The introduction of alkyl groups on the phenyl ring of Phe³ can modulate both μ and δ-opioid receptor affinities. nih.gov For instance, dimethylation at the 3',5' positions of the phenyl ring resulted in a significant drop in μOR affinity compared to other dimethylated analogs. nih.gov Fluorination of the Phe³ residue also influences receptor binding. While most fluorinated analogs retain high MOP affinity, the introduction of a 4-CF₃-Phe group at this position can shift the selectivity towards the kappa-opioid receptor (KOP). nih.gov

The following table summarizes the receptor binding affinities of selected EM-2 analogs with modifications at different positions.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Mu Opioid Receptor Agonist 2 Analogs

| Compound/Analog | Modification(s) | μOR Affinity (Ki, nM) | δOR Affinity (Ki, nM) | KOR Affinity (Ki, nM) |

|---|---|---|---|---|

| Endomorphin-2 (EM-2) | - | 0.69 | 150 | >10000 |

| [Dmt¹]EM-2 | Tyr¹ → Dmt | 0.069 | 99.8 | >10000 |

| [Aze²]EM-2 | Pro² → Aze | High | - | - |

| [ΔAla²]EM-2 | Pro² → ΔAla | Modest | - | - |

| [4-F-Phe³]EM-2 | Phe³ → 4-F-Phe | Subnanomolar | Weak | High |

| [4-CF₃-Phe³]EM-2 | Phe³ → 4-CF₃-Phe | - | - | Selective |

| PZM21 | Non-peptide | 1.615 (EC₅₀) | - | - |

| Compound 6a (PZM21 analog) | Thiophene modification | 10.82 (EC₅₀) | - | - |

Data sourced from multiple studies. nih.govnih.govnih.govnih.govechelon-inc.com Note: '-' indicates data not available.

Correlation of Chemical Modifications with Functional Selectivity Profiles

A pivotal aspect of modern opioid research is the development of "biased agonists" that preferentially activate G protein signaling pathways over the β-arrestin pathway, which is associated with many of the adverse effects of opioids. nih.govnih.gov SAR studies have been instrumental in identifying the chemical modifications that confer such functional selectivity.

Modifications at positions 1, 2, and 3 of EM-2 have been shown to induce a bias towards G protein activation. nih.gov Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to quantify the ability of analogs to promote the interaction of the μOR with either G proteins or β-arrestin 2. nih.gov Studies have shown that nearly half of a series of thirteen EM-2 analogs with modifications at these positions exhibited a strong bias towards G protein signaling. nih.gov Notably, some of these compounds were almost inactive in recruiting β-arrestin 2. nih.gov

The introduction of Dmt at position 1, in combination with modifications at positions 2 or 3, has been a successful strategy in generating G protein-biased agonists. nih.gov For instance, analogs with Dmt at position 1 and (R)-Nip or (R)-β³-Ala at position 2 showed high potency and a strong bias towards G protein activation. nih.gov

In the realm of non-peptide agonists, the structure of PZM21 was rationally evolved to create analogs with more pronounced G protein bias. cancer.gov Modifications to the thiophene moiety of PZM21 analogs were shown to preserve μOR agonist activity while reducing β-arrestin recruitment. nih.gov One such analog, FH210, demonstrated extremely low potency and efficacy for arrestin recruitment. cancer.gov

The table below presents the functional activity and bias of selected μOR agonists.

Table 2: Functional Selectivity of Selected Mu Opioid Receptor Agonists

| Compound | G Protein Activation (EC₅₀, nM) | β-Arrestin Recruitment (EC₅₀, nM) | Bias Factor (towards G protein) |

|---|---|---|---|

| DAMGO | - | - | Reference |

| Endomorphin-2 | Lower than DAMGO | Higher than predicted | Arrestin-biased |

| Oliceridine (TRV130) | Potent | Limited | G protein-biased |

| PZM21 | 1.615 | Diminished | G protein-biased |

| FH210 (PZM21 analog) | Potent | Extremely low | Highly G protein-biased |

Data sourced from multiple studies. nih.govnih.govcancer.govnih.govnih.gov Note: '-' indicates specific values were not provided in the source.

Strategic Development of Mu Opioid Receptor Agonist 2 Analogs with Tailored Receptor Interactions

The strategic development of EM-2 analogs aims to create ligands with precisely tailored receptor interactions to achieve desired pharmacological profiles, such as mixed agonism/antagonism at different opioid receptors or enhanced central nervous system penetration.

One strategy involves creating bifunctional ligands that act as μOR agonists and delta-opioid receptor (δOR) antagonists. nih.gov This approach is based on the hypothesis that blocking δOR activity can mitigate some of the undesirable side effects of μOR activation. nih.gov The substitution of Phe³ in [Dmt¹]EM-2 with certain alkylated Phe derivatives has successfully yielded compounds with mixed μ-agonist/δ-antagonist profiles. nih.gov For example, the analog with 2',4',6'-trimethyl-L-phenylalanine at position 3 exhibited potent μ-agonism and δ-antagonism. nih.gov

Another approach focuses on developing dual μ/δ-agonists. nih.gov Interestingly, a subtle change in the alkylation pattern at the Phe³ position can switch the pharmacological profile from a μ-agonist/δ-antagonist to a dual μ/δ-agonist. nih.gov

The design of chimeric peptides represents another innovative strategy. nih.gov By linking pharmacophores for different G-protein coupled receptors, it is possible to create single molecules with dual functionality, such as δ/μ opioid receptor agonism and cholecystokinin (B1591339) (CCK) receptor antagonism. nih.gov

Furthermore, modifications are designed to improve the pharmacokinetic properties of these peptides. For instance, increasing lipophilicity through modifications like the introduction of Dmt or fluorinated amino acids can enhance the ability of these analogs to cross the blood-brain barrier. frontiersin.orgnih.gov

Ultimately, the goal of these strategic developments is to fine-tune the interaction of the ligand with the receptor at a molecular level, influencing not only its binding affinity and efficacy but also the specific downstream signaling pathways it activates, leading to safer and more effective therapeutic agents.

Receptor Oligomerization and Allosteric Modulation in Mu Opioid Receptor Agonist 2 Research

Mu Opioid Receptor Homodimerization and Heterodimerization

Opioid receptors, like many G protein-coupled receptors (GPCRs), can exist and function as monomers, but also physically associate to form dimers or larger oligomeric complexes. These associations can occur between identical receptor subtypes (homodimerization) or different receptor subtypes (heterodimerization). The formation of these complexes can lead to unique pharmacological and functional properties distinct from the individual receptor protomers. escholarship.orgfrontiersin.org

The heteromerization of mu and delta opioid receptors (M/DOR) has been a significant focus of research due to the co-expression of these receptors in regions of the central nervous system involved in pain processing. escholarship.orgmdpi.com The formation of M/DOR heteromers is a complex process influenced by the cellular environment and the presence of ligands. researchgate.net

Evidence for the existence of M/DOR heteromers has been established through a variety of experimental techniques, including co-immunoprecipitation, fluorescence and bioluminescence resonance energy transfer (FRET and BRET), and the development of heteromer-selective antibodies. escholarship.orgnih.gov Computational modeling and crystal structure analysis have also provided insights into the potential transmembrane domains involved in the formation of these receptor complexes. nih.gov Studies using transgenic mice expressing fluorescently tagged MOR and DOR have allowed for the visualization of these heteromers in native neurons, confirming their presence at the neuronal surface under basal conditions. biorxiv.org

Chronic exposure to MOR agonists, such as morphine, has been shown to increase the abundance of M/DOR heteromers in the brain and spinal cord. escholarship.orgnih.gov This upregulation suggests a role for these heteromers in the development of opioid tolerance and dependence. nih.gov

The formation of M/DOR heteromers profoundly impacts the signaling and trafficking of the constituent receptors, leading to a unique functional entity. nih.gov One of the key consequences is the alteration of G protein-mediated and β-arrestin-mediated signaling pathways. nih.gov

Activation of MOR alone typically leads to G protein-mediated signaling, which is responsible for the analgesic effects of opioids. nih.gov However, in the context of a M/DOR heteromer, agonist binding can lead to a switch in signaling, promoting the recruitment of β-arrestin. nih.gov The β-arrestin pathway is implicated in receptor desensitization, internalization, and some of the adverse side effects of opioids, including tolerance. nih.gov

The functional consequences of M/DOR heteromerization are summarized in the table below:

| Functional Consequence | Description | References |

| Altered Ligand Binding and Efficacy | The delta opioid receptor can exert an antagonistic allosteric influence on the mu opioid receptor within the heteromer, affecting ligand binding and G protein coupling. | frontiersin.org |

| Signaling Pathway Switching | Agonist activation of the M/DOR heteromer can shift the signaling from a G protein-dominant pathway to a β-arrestin-mediated pathway. | nih.gov |

| Modulation of ERK1/2 Phosphorylation | The kinetics of Met-enkephalin-induced ERK1/2 phosphorylation, a downstream signaling event, are altered by M/DOR heteromerization. | biorxiv.org |

| Ligand-Specific Co-internalization | Certain opioid agonists can induce the co-internalization and co-recycling of both MOR and DOR, affecting receptor availability at the cell surface. | biorxiv.org |

| Role in Opioid Tolerance | Increased formation of M/DOR heteromers following chronic morphine treatment is associated with the development of analgesic tolerance. | escholarship.orgnih.gov |

| Modulation of Rewarding Effects | Targeting M/DOR heteromers may block the rewarding effects of morphine, suggesting a role in addiction pathways. | oup.com |

Disruption of the M/DOR heteromer, for instance, through the use of a TAT-fused peptide targeting the transmembrane domain of MOR, has been shown to enhance morphine-mediated antinociception and prevent the development of tolerance. nih.gov This highlights the therapeutic potential of selectively targeting these receptor complexes.

Positive and Negative Allosteric Modulation of Mu Opioid Receptor

Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site where the endogenous agonist binds. pnas.org This interaction can either enhance (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric agonist. pnas.org Unlike direct agonists or antagonists, allosteric modulators often have no intrinsic activity on their own, offering a more nuanced approach to receptor modulation. nih.gov

The search for allosteric modulators of the MOR has been driven by the desire to develop safer analgesics with fewer side effects than traditional opioids. nih.gov High-throughput screening campaigns have led to the identification of the first positive allosteric modulators (PAMs) for the MOR. nih.gov

One such identified μ-PAM is BMS-986122. pnas.orgpnas.org In vitro studies have shown that BMS-986122 can enhance the ability of the endogenous opioid peptide Met-enkephalin to stimulate G protein activity in mouse brain homogenates and potentiate G protein activation to a greater extent than β-arrestin recruitment in cell lines expressing human MORs. nih.govpnas.org

Negative allosteric modulators (NAMs) of the MOR are also being investigated as potential tools to prevent opioid overdose. biorxiv.org Researchers have discovered NAMs that can block the activity of orthosteric agonists and enhance the binding affinity of the opioid antagonist naloxone. biorxiv.orgstanford.edu

The following table summarizes key discovered allosteric modulators of the mu-opioid receptor:

| Compound | Type of Modulator | Key Findings | References |

| BMS-986122 | Positive Allosteric Modulator (PAM) | Enhances the potency of endogenous opioids like Met-enkephalin in stimulating G protein activity. Shows bias towards G protein signaling over β-arrestin recruitment. | nih.govpnas.org |

| BMS-986121 | Positive Allosteric Modulator (PAM) | Identified alongside BMS-986122, augments the β-arrestin recruitment response to endomorphin-I. | pnas.org |

| Cannabidiol | Negative Allosteric Modulator (NAM) | Shown to be a negative allosteric modulator of agonist binding to both mu- and delta-opioid receptors. | nih.gov |

| Salvinorin A | Negative Allosteric Modulator (NAM) | While a potent kappa-opioid receptor agonist, it also acts as a weak negative allosteric modulator of the mu-opioid receptor. | nih.gov |

| Sodium Ions (Na+) | Endogenous Negative Allosteric Modulator (NAM) | Inhibits the binding of orthosteric agonists to the MOR, stabilizing the inactive conformation of the receptor. | acs.orgnih.gov |

Allosteric modulators exert their effects by inducing conformational changes in the receptor that alter the binding affinity and/or efficacy of the orthosteric agonist. nih.gov Solution NMR analyses of the MOR have revealed that the intracellular side of the receptor exists in a conformational equilibrium between three states with different activity levels. pnas.orgnih.gov

A PAM like BMS-986122 has been found to bind to a cleft in the transmembrane region, specifically around threonine 162 on transmembrane helix 3 (TM3). pnas.orgnih.gov This binding event shifts the conformational equilibrium towards the most active state, a state that cannot be fully achieved by orthosteric ligands alone. pnas.orgnih.gov This stabilization of the active conformation enhances the receptor's signaling activity. pnas.orgnih.gov The binding of BMS-986122 appears to rearrange the direct interactions between TM3 and TM6, stabilizing TM6 in an outward position that is more favorable for G protein binding. nih.gov

The allosteric modulation of MOR signaling is not always uniform across different downstream pathways. For instance, a PAM may exhibit "probe dependence," meaning its effect can differ depending on the specific orthosteric agonist bound to the receptor. nih.gov Furthermore, some PAMs can introduce a bias in the signaling cascade, preferentially enhancing either the G protein pathway or the β-arrestin pathway. pnas.org This biased modulation holds significant therapeutic promise, as it could allow for the separation of desired analgesic effects from unwanted side effects. nih.gov

Inter Receptor Crosstalk and Network Interactions Relevant to Mu Opioid Receptor Agonist 2

Functional Interplay with Other Opioid Receptor Subtypes (Delta and Kappa)

The classic opioid receptor family consists of three main subtypes: mu (µ), delta (δ), and kappa (κ). While mu-opioid receptor agonists primarily target the mu receptor, their activity can be modulated by and can, in turn, influence the function of delta and kappa opioid receptors.

Research has demonstrated a significant functional interplay between these receptor subtypes. For instance, repeated stimulation of kappa-opioid receptors has been shown to lead to an upregulation of the function of both mu- and delta-opioid receptors. nih.gov This suggests a compensatory mechanism or a broader adaptive response within the opioid system.

Furthermore, the development of tolerance to the analgesic effects of mu-opioid agonists, a major clinical challenge, appears to be influenced by delta-opioid receptors. Studies have indicated that the co-administration of a delta-opioid receptor antagonist can prevent the development of tolerance to mu-opioid agonists like morphine. researchgate.net This has spurred the development of bifunctional peptides that act as both mu-opioid receptor agonists and delta-opioid receptor antagonists, with the goal of producing potent analgesia with reduced tolerance liability. researchgate.net